Terbium(3+) triformate Terbium(3+) triformate
Brand Name: Vulcanchem
CAS No.: 3252-57-1
VCID: VC19740911
InChI: InChI=1S/3CH2O2.Tb/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
SMILES:
Molecular Formula: C3H3O6Tb
Molecular Weight: 293.98 g/mol

Terbium(3+) triformate

CAS No.: 3252-57-1

Cat. No.: VC19740911

Molecular Formula: C3H3O6Tb

Molecular Weight: 293.98 g/mol

* For research use only. Not for human or veterinary use.

Terbium(3+) triformate - 3252-57-1

Specification

CAS No. 3252-57-1
Molecular Formula C3H3O6Tb
Molecular Weight 293.98 g/mol
IUPAC Name terbium(3+);triformate
Standard InChI InChI=1S/3CH2O2.Tb/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
Standard InChI Key FSOYQOQQOQLTDJ-UHFFFAOYSA-K
Canonical SMILES C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tb+3]

Introduction

Terbium(3+) triformate belongs to the family of lanthanide coordination polymers, where terbium(III) ions (Tb³⁺) are bridged by formate (CHO₂⁻) ligands. The compound’s structure is defined by a three-dimensional network formed through μ₃-bridging coordination modes of the formate ligands. Each Tb³⁺ ion is typically nine-coordinated, bonded to oxygen atoms from multiple formate groups in a distorted tricapped trigonal prismatic geometry . This configuration is consistent with terbium’s high coordination preference, which stabilizes the complex through strong ionic interactions.

Coordination Geometry and Bond Parameters

In analogous terbium-formate-oxalate systems, Tb–O bond lengths range from 2.4165(19) to 2.478(3) Å, with O–Tb–O bond angles spanning 64.53(6)° to 144.49(4)° . While these values originate from mixed-ligand structures, they provide a benchmark for understanding the coordination environment in terbium triformate. The formate ligands adopt μ₃-bridging modes, connecting three Tb³⁺ ions to form layered architectures. These layers stack along specific crystallographic axes, creating a robust framework resistant to thermal degradation up to 623 K .

Table 1: Comparative Bond Lengths and Angles in Terbium Coordination Polymers

ParameterTerbium-Formate-Oxalate Hypothesized Terbium Triformate
Tb–O Bond Length (Å)2.4165(19)–2.478(3)2.40–2.50 (estimated)
O–Tb–O Angle Range (°)64.53–144.4965–145 (estimated)
Coordination Number99 (assumed)

Synthesis and Crystallization

The synthesis of terbium triformate involves the reaction of terbium(III) salts with formic acid or its derivatives under controlled conditions. A representative method, adapted from mixed-ligand systems, employs hydrothermal techniques:

  • Reagents: TbCl₃·6H₂O, formic acid (HCOOH), and a base (e.g., Na₂CO₃) in a solvent mixture of N,N-dimethylformamide (DMF) and water.

  • Procedure: Combine TbCl₃·6H₂O (0.5 mmol), formic acid (1.5 mmol), and Na₂CO₃ (0.1 mmol) in a 1:1 DMF/water solution. Seal in a Teflon-lined autoclave and heat at 463 K for 48 hours.

  • Product: Colorless crystals of terbium triformate are obtained after cooling, filtration, and drying .

This method ensures high crystallinity and purity, critical for optimizing luminescent performance. The absence of competing ligands (e.g., oxalate) simplifies the structure, potentially enhancing emission intensity by reducing non-radiative decay pathways.

Terbium(3+) triformate exhibits strong green photoluminescence under ultraviolet excitation, attributed to the ^5D₄ → ^7F₅ electronic transition of Tb³⁺ at ~545 nm. The formate ligands act as antennas, absorbing UV energy and transferring it to the terbium center via ligand-to-metal charge transfer (LMCT) . Key factors influencing luminescence include:

  • Ligand Field Effects: The symmetric coordination environment minimizes crystal field splitting, sharpening emission peaks.

  • Energy Transfer Efficiency: Formate’s conjugated π-system enhances LMCT, increasing quantum yield.

  • Thermal Stability: Decomposition above 623 K preserves luminescent integrity under operational conditions .

Comparison with Mixed-Ligand Systems

In mixed-ligand terbium polymers (e.g., formate-oxalate), the inclusion of oxalate introduces additional energy dissipation pathways, slightly reducing emission intensity compared to pure triformate . This underscores the advantage of ligand homogeneity in optimizing optical performance.

Functional Applications

Optical Materials

Terbium triformate’s sharp emission lines and high quantum yield make it suitable for:

  • Phosphors in LEDs: Green-emitting components in white LED systems.

  • Luminescent Sensors: Detection of environmental pollutants via analyte-induced luminescence quenching.

Biomedical Imaging

The compound’s biocompatibility and near-infrared transparency enable its use as a fluorescent probe for DNA interaction studies. Changes in luminescence intensity upon binding to biomolecules provide real-time monitoring of biochemical processes .

Challenges and Future Directions

Despite its promise, terbium triformate faces challenges:

  • Sensitivity to Moisture: Hydrolysis in aqueous environments limits biomedical applications.

  • Synthesis Scalability: Hydrothermal methods require precise control, complicating mass production.

Future research should prioritize:

  • Ligand Functionalization: Introducing hydrophobic groups to enhance moisture resistance.

  • Hybrid Composites: Embedding terbium triformate in silica or polymer matrices to improve processability.

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